
4-(3-Chloroprop-2-en-1-yl)oxane-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Chloroprop-2-en-1-yl)oxane-4-carbaldehyde is an organic compound with the molecular formula C9H13ClO2 It is characterized by the presence of a chlorinated propene group attached to an oxane ring, which also bears an aldehyde functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloroprop-2-en-1-yl)oxane-4-carbaldehyde typically involves the reaction of 3-chloroprop-2-en-1-ol with an oxane derivative under controlled conditionsThe reaction conditions, such as temperature and solvent choice, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters are crucial to maintaining the efficiency and safety of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Chloroprop-2-en-1-yl)oxane-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde can be reduced to form primary alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of 4-(3-Chloroprop-2-en-1-yl)oxane-4-carboxylic acid.
Reduction: Formation of 4-(3-Chloroprop-2-en-1-yl)oxane-4-methanol.
Substitution: Formation of various substituted oxane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(3-Chloroprop-2-en-1-yl)oxane-4-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(3-Chloroprop-2-en-1-yl)oxane-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The chlorinated propene group may also participate in electrophilic addition reactions, further influencing biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(3-Chloroprop-2-en-1-yl)oxane-3-carbaldehyde
- 4-[(E)-3-Chloroprop-2-enyl]oxane-4-carbaldehyde
Uniqueness
Compared to similar compounds, it offers a unique combination of functional groups that can be exploited in various chemical and biological contexts .
Propiedades
Fórmula molecular |
C9H13ClO2 |
|---|---|
Peso molecular |
188.65 g/mol |
Nombre IUPAC |
4-[(E)-3-chloroprop-2-enyl]oxane-4-carbaldehyde |
InChI |
InChI=1S/C9H13ClO2/c10-5-1-2-9(8-11)3-6-12-7-4-9/h1,5,8H,2-4,6-7H2/b5-1+ |
Clave InChI |
OXNTXGMRGJKUKJ-ORCRQEGFSA-N |
SMILES isomérico |
C1COCCC1(C/C=C/Cl)C=O |
SMILES canónico |
C1COCCC1(CC=CCl)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


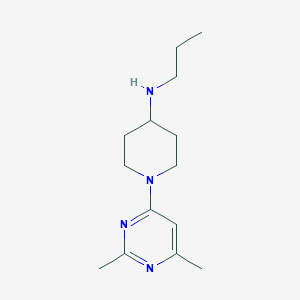
![2-{8-Oxaspiro[4.5]decan-1-yl}ethan-1-amine](/img/structure/B15273191.png)
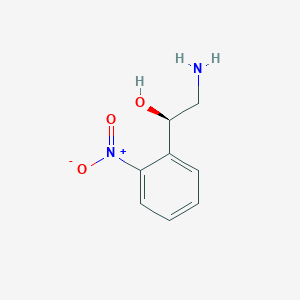
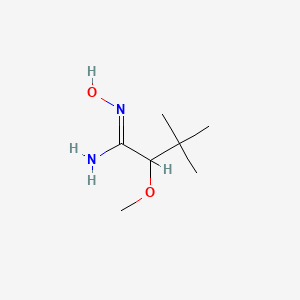
amine](/img/structure/B15273204.png)
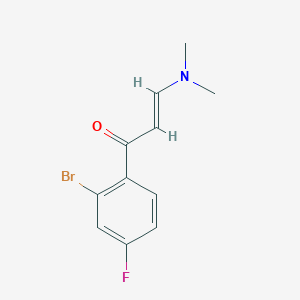
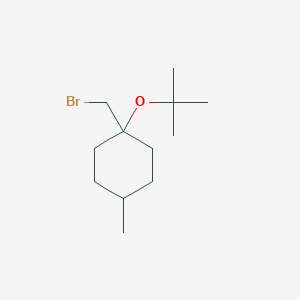
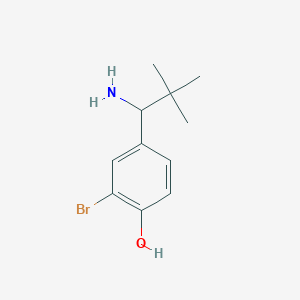

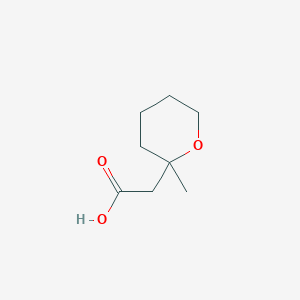
![N-(But-3-YN-1-YL)-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B15273255.png)
![2-[(2-Methylbutan-2-YL)oxy]aniline](/img/structure/B15273258.png)
![1,8,10-Triazatricyclo[7.3.0.0,3,7]dodeca-9,11-diene](/img/structure/B15273263.png)

